1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a difluorocyclohexyl group, and a cyclopentanecarboxamide moiety
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Introduction of the Difluorocyclohexyl Group:
Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide moiety through an amide coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.
Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: The compound can be used as a tool in biological research to study the effects of specific chemical modifications on biological systems.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetic acid: This compound shares a similar chemical structure but differs in the presence of an acetic acid moiety instead of a cyclopentanecarboxamide group.
1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)propionamide: This compound has a propionamide group instead of a cyclopentanecarboxamide group, leading to differences in its chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClF2NO/c19-14-5-3-13(4-6-14)17(9-1-2-10-17)16(23)22-15-7-11-18(20,21)12-8-15/h3-6,15H,1-2,7-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUAYHLUYAQTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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